3-CHLORO-4-FLUORO-N-[(OXOLAN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Description
3-Chloro-4-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class of chemicals. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(18)17-7-8-3-2-6-19-8/h1,4-5,8H,2-3,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARZANQUSYDLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-fluoronitrobenzene.
Cyclization: The nitro group is reduced, and the resulting amine undergoes cyclization to form the benzothiophene core.
Functional Group Modification: The benzothiophene core is then functionalized with the oxolan-2-ylmethyl group through nucleophilic substitution reactions.
Final Coupling: The carboxamide group is introduced in the final step through an amide coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-4-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the benzothiophene core.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
3-Chloro-4-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical agents due to its biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide include:
3-Chloro-4-fluoronitrobenzene: A precursor in the synthesis of the target compound.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another benzothiophene derivative with similar synthetic routes.
Indole Derivatives: Compounds with similar biological activities and applications.
These compounds share structural similarities and are often used in similar research and industrial applications, but each has unique properties that make them suitable for specific uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
